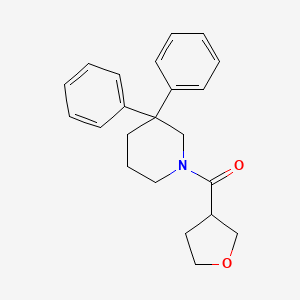

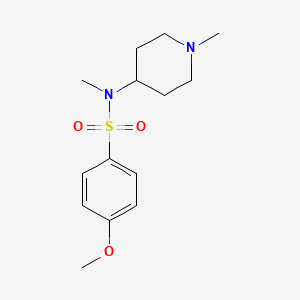

3,3-diphenyl-1-(tetrahydrofuran-3-ylcarbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are significant in medicinal chemistry and organic synthesis, offering a wide range of chemical and physical properties that are beneficial for various applications. These compounds, including those with diphenyl and tetrahydrofuran groups, are pivotal in developing new therapeutic agents and materials.

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions, Michael additions, or catalyzed domino reactions. For example, organocatalytic approaches allow for the formation of polysubstituted piperidines and tetrahydropyrans with excellent enantioselectivity, creating multiple stereocenters in a single step (Wang, Zhu, & Ma, 2011). Similarly, a four-component coupling in a "one-pot" sequence can produce highly substituted piperidines with controlled stereochemistry (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are primary methods for analyzing the molecular structure of piperidine derivatives. These techniques help determine the compound's crystal system, space group, unit cell parameters, and confirm the piperidine ring's chair conformation. Molecular geometry around substituent atoms often shows distorted tetrahedral shapes, indicating the complexity and diversity of these compounds' structures (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including Michael additions, condensations, and domino reactions, which are pivotal in synthesizing complex organic molecules. The reactivity is influenced by the electronic nature of the substituents and the compound's overall molecular structure.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting and boiling points, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are defined by the electronic configuration and the presence of functional groups in the piperidine derivatives. These properties are essential for their application in synthesis and as potential therapeutic agents.

For further details on the synthesis, structure, and properties of piperidine derivatives, refer to the following sources:

- Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans with excellent enantioselectivity by forming multiple stereocenters (Wang, Zhu, & Ma, 2011).

- Enantio- and diastereoselective synthesis of piperidines by a four-component coupling in a "one-pot" sequence (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).

- Synthesis, characterization, and molecular structure studies of piperidine derivatives providing insights into their crystal and molecular structures (Naveen et al., 2015).

Future Directions

properties

IUPAC Name |

(3,3-diphenylpiperidin-1-yl)-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-21(18-12-15-25-16-18)23-14-7-13-22(17-23,19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHROPICVRGJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOC2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diphenyl-1-(tetrahydrofuran-3-ylcarbonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)